Magnesium dihydride

Overview

Description

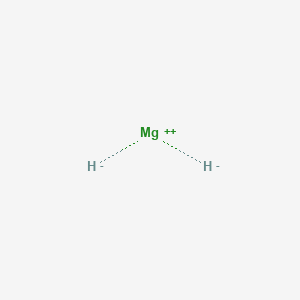

Magnesium dihydride is an inorganic compound with the formula H2Mg. It has a molecular weight of 26.3209 . It has been widely studied as one of the most promising solid-state hydrogen storage materials due to its lightweight, high hydrogen storage density, and abundant reserves .

Synthesis Analysis

Magnesium hydride can be synthesized through the direct interaction of magnesium metal and hydrogen gas . Recent advances have been made in the optimization of magnesium hydride as a hydrogen storage material through the use of catalytic additives, incorporation of defects, and an understanding of the rate-limiting processes during absorption and desorption .

Molecular Structure Analysis

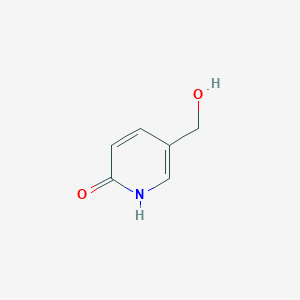

The molecular structure of Magnesium dihydride is available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

Magnesium dihydride is a crystalline solid with a density of 1450 kg/m³ . It has a high gravimetric and volumetric hydrogen density of ρm = 7.6 wt% H and ρV = 110 g H/l .

Scientific Research Applications

Diverse Applications of Magnesium Compounds : Magnesium hydroxide and magnesium oxide are used as antibacterial agents, neutralizers, and catalyst supports, with potential for further research and development (Pilarska, Klapiszewski, & Jesionowski, 2017).

Stabilization of Biogenic Amorphous Calcium Carbonate : Magnesium ions stabilize amorphous calcium carbonate, inhibiting its crystallization (Politi et al., 2010).

Role in Immune Response : Magnesium plays a significant role in the immune system, with potential benefits for athletes and the elderly, although optimal dosing for health benefits needs more research (Tam, Gómez, González-Gross, & Marcos, 2003).

Enhancing Reflectivity in Rare-Earth Switchable Mirrors : Magnesium enhances the reflectivity in metallic states and increases the optical gap in transparent states of rare-earth switchable mirrors (Nagengast et al., 1999).

Hydrogen Storage Applications : Alloying elements such as Cu, Ni, Al, Nb, and Fe can destabilize magnesium dihydride, potentially improving its dehydrogenation properties for hydrogen storage (Song, Guo, & Yang, 2004).

Antibacterial Activity : Magnesium oxide nanoparticles exhibit significant antibacterial activity against Ralstonia solanacearum, suggesting potential as an alternative antibacterial agent (Cai et al., 2018).

Fluorite-Rutile Phase Transition : Magnesium dihydrides can undergo a fluorite-rutile type phase transition, potentially lowering crystal structure stability and facilitating hydrogen desorption (Paidar, 2016).

Essential for Human Health : Magnesium is essential for human health, particularly in the brain, heart, and skeletal muscles, and can benefit the treatment of various diseases (de Baaij, Hoenderop, & Bindels, 2015).

Hydrogen Storage Tunability : Magnesium-transition metal compounds improve hydrogen storage and thermodynamic properties, allowing for tunable hydrogen storage (Er, Tiwari, Wijs, & Brocks, 2008).

Fast Hydrogen Diffusion in Films : Hydrogen diffusion in magnesium-hydride films shows the highest known value at room temperature, which is potentially useful for hydrogen storage technologies (Teichmann, Hamm, & Pundt, 2018).

Mechanism of Action

When taken internally by mouth as a laxative, the osmotic force of the magnesia suspension acts to draw fluids from the body and to retain those already within the lumen of the intestine, serving to distend the bowel, thus stimulating nerves within the colon wall, inducing peristalsis and resulting in evacuation of colonic contents .

Safety and Hazards

Future Directions

properties

IUPAC Name |

magnesium;hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2H/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLWKNJTVXDVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027581 | |

| Record name | Magnesium hydride (MgH2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

26.321 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium dihydride | |

CAS RN |

7693-27-8 | |

| Record name | Magnesium hydride (MgH2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium dihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B34527.png)